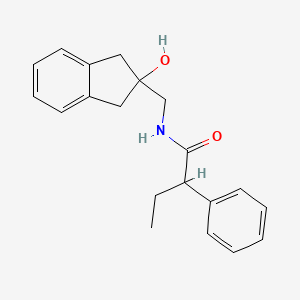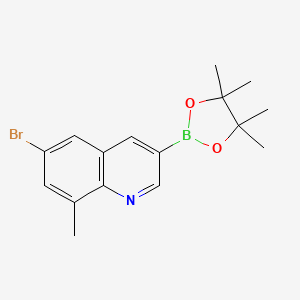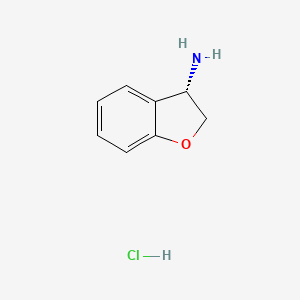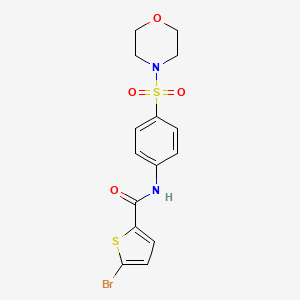![molecular formula C27H28N4O3S B2750295 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 683762-64-3](/img/structure/B2750295.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
This compound has shown potential in the field of cancer research. A study has reported the synthesis of a therapeutic active Pd(II) complex derived from a similar compound, which exhibited excellent antiproliferative potency against various carcinoma cell lines . The Pd(II) complex showed significant tumor inhibitory activity due to its antiangiogenic effect and promotion of apoptosis . This suggests that the compound could be developed as a potent anticancer drug in the future .
Drug Design and Synthesis
The compound’s structure and its Pd(II) complex were characterized using various spectroscopic techniques, suggesting its potential use in drug design and synthesis . The molecular docking study further confirmed its inhibition ability .
DNA Interaction Studies
The compound’s Pd(II) complex showed potential photo-induced binding mode on double-stranded calf thymus DNA . The significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA was clearly shown by the intrinsic DNA binding constant .
Protein Cleavage Activity
The Pd(II) complex of the compound showed protein cleavage activity study on pBR322 DNA, confirming its apoptotic characteristics .
Heterocyclic Chemistry
The compound contains an imidazole ring, which is a key component in functional molecules used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the utility of these methodologies based on the functional group compatibility of the process and resultant substitution patterns around the ring .
Quinoline Derivatives
Although not directly related to the compound , a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents . This suggests potential applications of the compound in the synthesis of quinoline derivatives.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their broad range of chemical and biological properties . They are key components of functional molecules used in various applications, including pharmaceuticals .
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit antiproliferative effects, suggesting they may interact with cellular targets to inhibit cell growth or division .
Biochemical Pathways
For example, some benzimidazole derivatives have been found to promote apoptosis, suggesting they may affect pathways related to cell death .
Pharmacokinetics
The pharmacokinetic profile of benzimidazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some benzimidazole derivatives have been found to exhibit excellent antiproliferative potency, suggesting they may have significant effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-31(20-9-3-2-4-10-20)35(33,34)21-17-15-19(16-18-21)27(32)30-23-12-6-5-11-22(23)26-28-24-13-7-8-14-25(24)29-26/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,29)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOFPCHDQCSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2750213.png)

![(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2750217.png)


![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2750221.png)


![1-[3-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2750224.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2750226.png)


![N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide](/img/structure/B2750234.png)